N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide is a synthetic organic compound It features a piperidine ring substituted with a tert-butyl group, a trifluoromethyl phenylsulfonamido group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Trifluoromethyl Phenylsulfonamido Group: This step involves sulfonamide formation, where a trifluoromethyl phenylsulfonyl chloride reacts with an amine group on the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butyl group.
Reduction: Reduction reactions could target the sulfonamide or carboxamide groups.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its biological activity, including potential as a drug candidate.
Medicine: Explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group can improve binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide: can be compared with other piperidine derivatives, sulfonamides, and carboxamides.
Piperidine Derivatives: Compounds like piperidine-1-carboxamide and N-substituted piperidines.
Sulfonamides: Compounds such as sulfanilamide and trifluoromethyl-substituted sulfonamides.
Carboxamides: Compounds like acetamide and benzamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group can improve binding affinity and specificity.
Properties
IUPAC Name |
N-tert-butyl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O3S/c1-17(2,3)23-16(25)24-9-7-13(8-10-24)12-22-28(26,27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13,22H,7-10,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGHCNUCKVSITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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